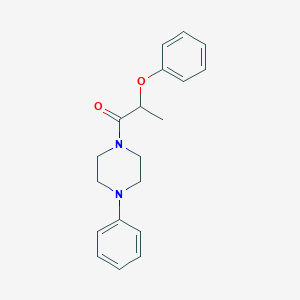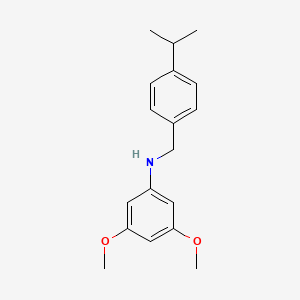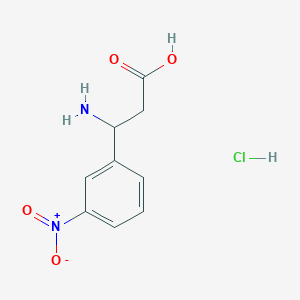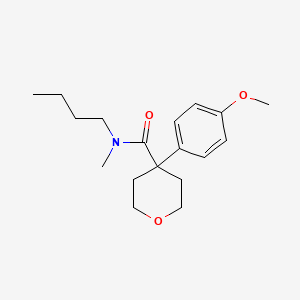![molecular formula C18H19NO4 B4990903 propyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4990903.png)
propyl 3-[(2-methoxybenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-[(2-methoxybenzoyl)amino]benzoate, also known as PABA-AM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PABA-AM is a derivative of para-aminobenzoic acid (PABA) and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of propyl 3-[(2-methoxybenzoyl)amino]benzoate is not fully understood. However, it is believed that propyl 3-[(2-methoxybenzoyl)amino]benzoate exerts its therapeutic effects through the inhibition of inflammatory mediators and the activation of antioxidant pathways. propyl 3-[(2-methoxybenzoyl)amino]benzoate has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
propyl 3-[(2-methoxybenzoyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. propyl 3-[(2-methoxybenzoyl)amino]benzoate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, propyl 3-[(2-methoxybenzoyl)amino]benzoate has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
Propyl 3-[(2-methoxybenzoyl)amino]benzoate has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. propyl 3-[(2-methoxybenzoyl)amino]benzoate is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, propyl 3-[(2-methoxybenzoyl)amino]benzoate has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, propyl 3-[(2-methoxybenzoyl)amino]benzoate has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Future Directions
There are a number of future directions for research on propyl 3-[(2-methoxybenzoyl)amino]benzoate. One area of research is the development of novel formulations of propyl 3-[(2-methoxybenzoyl)amino]benzoate that can improve its solubility in water. Another area of research is the investigation of the in vivo effects of propyl 3-[(2-methoxybenzoyl)amino]benzoate. Additionally, further research is needed to fully understand the mechanism of action of propyl 3-[(2-methoxybenzoyl)amino]benzoate and its potential therapeutic applications in the treatment of skin disorders and cancer.
Conclusion:
In conclusion, propyl 3-[(2-methoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. propyl 3-[(2-methoxybenzoyl)amino]benzoate is synthesized through a multi-step process and has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. propyl 3-[(2-methoxybenzoyl)amino]benzoate has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on propyl 3-[(2-methoxybenzoyl)amino]benzoate, including the development of novel formulations and the investigation of its in vivo effects.
Synthesis Methods
Propyl 3-[(2-methoxybenzoyl)amino]benzoate is synthesized through a multi-step process that involves the reaction of PABA with methoxybenzoyl chloride and propylamine. The reaction mixture is then purified through column chromatography to obtain pure propyl 3-[(2-methoxybenzoyl)amino]benzoate. The synthesis method has been optimized to produce high yields of propyl 3-[(2-methoxybenzoyl)amino]benzoate with minimal impurities.
Scientific Research Applications
Propyl 3-[(2-methoxybenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. propyl 3-[(2-methoxybenzoyl)amino]benzoate has been studied for its potential use in the treatment of skin disorders, such as psoriasis and dermatitis. It has also been studied for its potential use in the treatment of cancer, particularly breast cancer.
properties
IUPAC Name |
propyl 3-[(2-methoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-11-23-18(21)13-7-6-8-14(12-13)19-17(20)15-9-4-5-10-16(15)22-2/h4-10,12H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXRLYYSGHHUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-[(2-methoxybenzoyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4990840.png)


![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)

![1-[(4-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-1,3-oxazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4990879.png)
![5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B4990880.png)
![ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4990888.png)
![1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B4990894.png)
![ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate](/img/structure/B4990901.png)

![2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4990914.png)